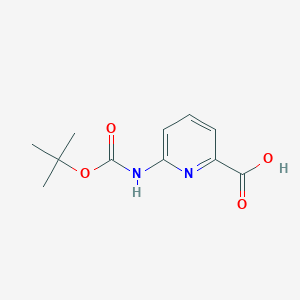

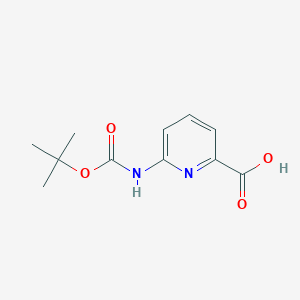

6-((tert-Butoxycarbonyl)amino)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGCSXRLPFHKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627840 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258497-21-1 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and its applications in the development of novel therapeutic agents and other functional molecules.

Chemical and Physical Properties

This compound, also known by synonyms such as 6-N-Boc-aminopicolinic acid and 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid, is a derivative of 6-aminopicolinic acid.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the carboxylic acid group, making it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1][3] |

| CAS Number | 258497-21-1 | [1][4] |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | [1] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 360.4 ± 27.0 °C | [5] |

| Flash Point (Predicted) | 171.755 °C | [5] |

| Vapor Pressure | 0 mmHg at 25°C | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of 6-Aminopicolinic Acid

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

6-Aminopicolinic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Solvent: Dioxane/Water mixture or Tetrahydrofuran (THF)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-aminopicolinic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add the base (e.g., triethylamine) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a versatile building block used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The picolinic acid scaffold and its derivatives are found in a variety of biologically active compounds.[6][7]

-

Pharmaceutical Intermediates: This compound serves as a key intermediate for introducing the 6-amino-picolinic acid moiety into drug candidates. The Boc-protecting group allows for coupling reactions, such as amide bond formation, at the carboxylic acid position without interference from the amino group.

-

Synthesis of Bioactive Molecules: Picolinic acid derivatives have been investigated for a wide range of therapeutic applications. For instance, pyridine carbonyl derivatives have been explored as TRPC6 inhibitors.[8] The general class of picolinamides has also been developed into fungicides.[9]

-

Ligand Synthesis: Aminopicolinic acids can act as ligands for transition metals, suggesting potential applications in catalysis and materials science.[10]

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound is classified as hazardous.[1][3] Standard laboratory safety precautions should be followed when handling this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 3. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. chembk.com [chembk.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 9. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 10. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key intermediate in pharmaceutical and medicinal chemistry.

Chemical Structure and Identification

This compound, also known by its IUPAC name 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, is a derivative of picolinic acid. The structure consists of a pyridine-2-carboxylic acid backbone with a tert-butoxycarbonyl (Boc) protected amine group at the 6-position. This protecting group is crucial for its application in multi-step organic syntheses.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 258497-21-1[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₄[1][2] |

| Molecular Weight | 238.24 g/mol [2][3] |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid[2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O[2] |

| InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)[2] |

Physicochemical and Spectroscopic Properties

A summary of the available physicochemical and predicted spectroscopic data for this compound is presented below. Experimental data for some properties are limited, and thus, predicted values are also included.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 360.4 ± 27.0 °C | [1] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in water.[4] | - |

| pKa (Predicted) | 1.07 ± 0.50 | - |

| Flash Point (Predicted) | 171.755 °C | [1] |

| Vapor Pressure (Predicted) | 0 mmHg at 25 °C | [1] |

Spectroscopic Data (Predicted/Typical Ranges):

Table of Spectroscopic Data:

| Spectrum | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the pyridine ring protons, a singlet for the tert-butyl group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carboxylic acid carbonyl carbon, the Boc carbonyl carbon, and the carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the Boc group and the carboxylic acid group. |

Synthesis and Experimental Protocols

This compound is typically synthesized from its parent compound, 6-aminopicolinic acid. The following is a general experimental protocol for the Boc-protection of an amino group.

Experimental Protocol: Boc Protection of 6-Aminopicolinic Acid

Materials:

-

6-Aminopicolinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

Water

-

An acid for workup (e.g., citric acid, hydrochloric acid)

-

An organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve 6-aminopicolinic acid in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for a specified period until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Once the reaction is complete, adjust the pH of the mixture to the acidic range to protonate the carboxylic acid and quench any unreacted base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of both a carboxylic acid and a protected amine on a pyridine scaffold allows for sequential and regioselective modifications, making it a versatile intermediate.

One of the key applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as an Intermediate in Kinase Inhibitor Synthesis:

Derivatives of 6-aminopyridine have been identified as potent inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator in many cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder.[5][6]

The synthesis of such inhibitors often involves the coupling of the carboxylic acid group of this compound with another molecule, followed by the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.

Signaling Pathway Implication (GSK-3β):

The following diagram illustrates a simplified signaling pathway involving GSK-3β and highlights where inhibitors derived from 6-aminopyridine scaffolds might act.

Caption: Simplified GSK-3β signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a strategically important molecule for medicinal chemists and drug development professionals. Its bifunctional nature, with a carboxylic acid and a protected amine on a pyridine core, provides a versatile platform for the synthesis of complex, biologically active compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in research and development.

References

- 1. chembk.com [chembk.com]

- 2. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]

6-N-Boc-Aminopicolinic Acid: A Technical Guide for Researchers

CAS Number: 258497-21-1

Introduction

6-N-Boc-aminopicolinic acid is a derivative of 6-aminopicolinic acid, a heterocyclic compound belonging to the pyridine family. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes this molecule a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The Boc group provides a strategic advantage by preventing the amine from participating in unwanted side reactions while other parts of the molecule, such as the carboxylic acid, are modified. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-N-Boc-aminopicolinic acid.

| Property | Value | Source |

| CAS Number | 258497-21-1 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O₄ | N/A |

| Molecular Weight | 238.24 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1][2] |

| Density | ~1.293 g/cm³ (Predicted) | N/A |

| Boiling Point | 360.4 ± 27.0 °C (Predicted) | N/A |

| Flash Point | 171.755 °C | N/A |

| Solubility | The parent compound, 6-aminopicolinic acid, is slightly soluble in water and soluble in DMSO, ethanol, and alkaline solutions. The Boc-protected derivative is expected to have increased solubility in organic solvents. | [2] |

Synthesis and Purification

The synthesis of 6-N-Boc-aminopicolinic acid is typically achieved through the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Synthesis of 6-N-Boc-aminopicolinic acid

Materials:

-

6-aminopicolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-aminopicolinic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 using a suitable acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Discovery

6-N-Boc-aminopicolinic acid serves as a valuable intermediate in the synthesis of complex organic molecules. The Boc protecting group allows for selective reactions to be carried out on the carboxylic acid moiety without interference from the nucleophilic amino group.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in multi-step synthetic pathways. The carboxylic acid can be activated and coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds. After the desired modifications, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane) to reveal the free amine for further functionalization.

Experimental Protocol: Amide Coupling

Materials:

-

6-N-Boc-aminopicolinic acid

-

A primary or secondary amine

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve 6-N-Boc-aminopicolinic acid in the anhydrous solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Biological Relevance and Therapeutic Potential

While 6-N-Boc-aminopicolinic acid itself is not typically biologically active, it is a precursor to compounds with potential therapeutic applications. The parent scaffold, aminopicolinic acid, is found in molecules with a wide range of biological activities. Pyridine carboxylic acid isomers are known scaffolds for drugs targeting tuberculosis, cancer, diabetes, and other conditions.[3]

Derivatives of 6-aminopicolinic acid are of interest in pharmaceutical research. For instance, 6-dialkylaminopyrimidine carboxamides, which can be synthesized from related starting materials, have shown antitubercular activity.[4] This highlights the potential for discovering novel therapeutic agents through the chemical modification of the 6-aminopicolinic acid core, a process facilitated by the use of its Boc-protected form.

Safety and Handling

6-N-Boc-aminopicolinic acid is a chemical reagent and should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-N-Boc-aminopicolinic acid is a highly valuable and versatile building block for organic synthesis. Its key feature, the Boc-protected amine, allows for the selective modification of the carboxylic acid group, making it an essential tool in the construction of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reactivity is beneficial for researchers aiming to leverage this compound in their synthetic endeavors.

References

- 1. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-(Boc-amino)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(Boc-amino)picolinic acid, a valuable building block in pharmaceutical research and organic synthesis.[1][2] This document details the synthetic pathway, experimental protocols, and relevant data.

Introduction

6-(Boc-amino)picolinic acid is a derivative of 6-aminopicolinic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[1] The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The presence of both a carboxylic acid and a protected amine on the pyridine ring makes 6-(Boc-amino)picolinic acid a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2]

Synthetic Pathway

The most common and direct route to 6-(Boc-amino)picolinic acid involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

A logical workflow for this synthesis is outlined below:

Caption: Experimental workflow for the synthesis of 6-(Boc-amino)picolinic acid.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 6-(Boc-amino)picolinic acid.

Materials:

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Aminopicolinic acid | 23628-31-1 | C₆H₆N₂O₂ | 138.12 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 6-aminopicolinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1 M hydrochloric acid.

-

A white precipitate should form.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(Boc-amino)picolinic acid.

Data Presentation

The following table summarizes typical data obtained for the synthesis of 6-(Boc-amino)picolinic acid.

| Parameter | Value |

| Starting Material | 6-Aminopicolinic acid |

| Product | 6-(Boc-amino)picolinic acid |

| Yield | Typically > 80% |

| Appearance | White to off-white solid |

| Melting Point | 310-319 °C (for starting material) |

| Purity (by NMR) | > 95% |

Signaling Pathways and Logical Relationships

The core of this synthesis is the protection of an amine. The logical relationship is a straightforward chemical transformation.

References

A Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the role of 6-((tert-Butoxycarbonyl)amino)picolinic acid as a versatile scaffold in medicinal chemistry. While this molecule is not typically biologically active itself, its structural features make it a valuable starting material for the synthesis of novel therapeutic agents. This guide will explore its synthetic potential, the mechanisms of action of derivative compounds, and the experimental protocols used to characterize them.

Introduction: The Picolinic Acid Scaffold

This compound belongs to the family of pyridine carboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] These core structures are frequently found in a wide array of bioactive molecules and approved drugs targeting conditions ranging from cancer and diabetes to infectious diseases and neurological disorders.[1]

The value of this specific molecule lies in its key functional groups:

-

Picolinic Acid Core: A pyridine ring with a carboxylic acid at position 2. This arrangement is crucial for forming key interactions, such as hydrogen bonds and salt bridges, with biological targets like enzymes and receptors.[1]

-

Protected Amine Group: The amine at position 6 is protected by a tert-Butoxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis, which is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for selective chemical modifications at the amine position.

-

Synthetic Versatility: The presence of both a carboxylic acid and a protected amine allows this molecule to serve as a versatile building block. The carboxylic acid can be converted to an amide, and the amine, once deprotected, can be acylated, alkylated, or used in other coupling reactions to generate large libraries of diverse compounds.

Synthetic Utility and Workflow

The primary utility of this compound is as an intermediate in multi-step syntheses. A common workflow involves modifying the carboxylic acid group, followed by deprotection and modification of the amine group, or vice-versa. This strategy allows for the systematic exploration of the chemical space around the picolinic acid core to optimize biological activity.

Below is a generalized workflow illustrating how this scaffold can be used to generate a library of potential drug candidates.

Potential Mechanisms of Action of Picolinic Acid Derivatives

Derivatives synthesized from this scaffold have the potential to target a wide range of biological pathways. The specific mechanism of action will depend on the final structure of the molecule. Based on existing research into related compounds, two common mechanisms are enzyme inhibition and antimicrobial activity.[1][2][3]

Many picolinic acid derivatives function as enzyme inhibitors.[1] For instance, they are common components of kinase inhibitors, which block signaling pathways involved in cell proliferation and are a cornerstone of modern cancer therapy.[4]

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition

RTKs are cell surface receptors that, upon binding to a growth factor, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth and survival. Small molecule inhibitors often bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking the signal.

The development of novel antibiotics is critical to combatting the rise of multidrug-resistant bacteria.[2][3][5] Picolinic acid derivatives have been explored for their potential as new antimicrobial agents. Their mechanism can vary, from disrupting cell wall synthesis to inhibiting essential bacterial enzymes.

Experimental Protocols

To characterize the biological activity of novel compounds derived from this compound, standardized assays are employed.

This protocol provides a general framework for determining the inhibitory potency (IC50) of a compound against a target enzyme.[6][7]

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Test inhibitor compound (dissolved in DMSO)

-

Assay buffer (optimized for pH and salt concentration for the target enzyme)

-

Any necessary cofactors (e.g., ATP, Mg²⁺)

-

96-well microplates

-

Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

-

Prepare Solutions: Create serial dilutions of the test inhibitor in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a 96-well plate. Add the various concentrations of the inhibitor to the wells. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

-

Incubation: Allow the plate to incubate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Monitor Reaction: Immediately place the plate in a microplate reader and measure the rate of product formation over time. The detection method depends on the substrate (e.g., change in absorbance or fluorescence).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To assess the in vitro potency of a compound against one or more bacterial strains.

Materials:

-

Test compound (dissolved in an appropriate solvent)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

-

96-well microplates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Quantitative data from the assays described above should be summarized in tables for clear comparison and analysis.

Table 1: Example Enzyme Inhibition Data for a Kinase Inhibitor Library

| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. Target Kinase |

|---|---|---|---|

| PICO-001 | Phenyl | Acetyl | 5,200 |

| PICO-002 | 4-Fluorophenyl | Acetyl | 1,500 |

| PICO-003 | Phenyl | Cyclopropylcarbonyl | 850 |

| PICO-004 | 4-Fluorophenyl | Cyclopropylcarbonyl | 75 |

Table 2: Example Antimicrobial Activity Data

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| ANTI-001 | Staphylococcus aureus (MRSA) | 16 |

| ANTI-001 | Escherichia coli | >64 |

| ANTI-002 | Staphylococcus aureus (MRSA) | 4 |

| ANTI-002 | Escherichia coli | 32 |

Conclusion

This compound represents a valuable and strategically designed starting material for drug discovery. Its inherent chemical functionalities provide a robust platform for generating diverse molecular libraries. By leveraging established synthetic pathways and high-throughput screening assays, compounds derived from this scaffold can be developed and optimized to target a multitude of disease-related pathways, particularly in the fields of oncology and infectious disease. The methodologies and principles outlined in this guide provide a framework for the rational design and characterization of novel therapeutic agents based on the picolinic acid core.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Antimicrobial Agents | MDPI [mdpi.com]

- 3. Design and Synthesis of Novel Antimicrobial Agents [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. superchemistryclasses.com [superchemistryclasses.com]

The Unexplored Therapeutic Potential of Boc-Aminopicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of aminopicolinic acid, a pyridine carboxylic acid scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers a strategic modification to modulate the physicochemical properties and biological activity of these derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Boc-aminopicolinic acid derivatives, drawing insights from the broader family of picolinic acid analogs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this promising area. While specific data on Boc-aminopicolinic acid derivatives is emerging, this guide serves as a foundational resource by presenting data and methodologies from closely related compounds.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, an isomer of nicotinic acid, is an endogenous metabolite of tryptophan and has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[1][2] Its derivatives have been explored for a wide range of therapeutic applications. The strategic placement of an amino group on the picolinic acid backbone creates a versatile platform for further chemical modifications, leading to the synthesis of novel compounds with enhanced biological profiles.

The use of the Boc protecting group on the amino functionality allows for controlled synthetic strategies and can influence the molecule's lipophilicity, cell permeability, and interaction with biological targets. Research on other Boc-protected amino acids has demonstrated that this moiety can be compatible with, and in some cases contribute to, antimicrobial activity, suggesting that Boc-aminopicolinic acid derivatives represent a promising, yet underexplored, class of compounds.[3]

Potential Biological Activities and Mechanisms of Action

Based on the known activities of picolinic acid and its other derivatives, Boc-aminopicolinic acid derivatives are hypothesized to exhibit a range of biological effects.

Anticancer Activity

Picolinic acid itself has demonstrated anti-proliferative effects.[1] Furthermore, various derivatives of the broader pyridine carboxylic acid family have shown potent anticancer activity.[4] For instance, certain picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[4]

Potential Mechanism of Action: The anticancer activity of Boc-aminopicolinic acid derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The parent compound, picolinic acid, is known to suppress T-cell proliferation through the inhibition of c-Myc activation.[5] It is plausible that its derivatives could modulate similar or related pathways.

Signaling Pathway: Potential Inhibition of c-Myc Activation by Picolinic Acid Derivatives

Caption: Potential mechanism of picolinic acid derivatives in T-cells.

Antimicrobial Activity

Studies on protected amino acids have shown that Boc-derivatized compounds can exhibit antimicrobial properties.[3] This suggests that Boc-aminopicolinic acid derivatives could be effective against a range of bacterial and fungal pathogens.

Potential Mechanism of Action: The mechanism of antimicrobial action for Boc-protected amino acids may involve the disruption of microbial cell membranes.[6] The lipophilic nature of the Boc group could facilitate insertion into the lipid bilayer, leading to increased permeability and cell death.

Quantitative Biological Data

While comprehensive quantitative data for a series of Boc-aminopicolinic acid derivatives are not yet widely available in the public domain, the following tables present illustrative data from studies on closely related picolinamide and aminopyridine derivatives to provide a benchmark for expected potencies.

Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors

| Compound ID | Modification | IC₅₀ (nM) against VEGFR-2 |

| 7h | Thio-urea moiety | 87 |

| 9a | Dithiocarbamate moiety | 27 |

| 9l | Dithiocarbamate moiety | 94 |

| Sorafenib | Reference Drug | 180 |

| Data sourced from a study on picolinamide derivatives.[4] |

Table 2: Antimicrobial Activity of a 2-Aminopyridine Derivative (Compound 2c)

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 39 |

| Bacillus subtilis | Gram-positive | 39 |

| Bacillus cereus | Gram-positive | 78 |

| Enterococcus faecalis | Gram-positive | 78 |

| Micrococcus luteus | Gram-positive | 78 |

| Data sourced from a study on 2-aminopyridine derivatives.[3] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of the biological activity of novel compounds. The following sections outline standard methodologies that can be adapted for the screening of Boc-aminopicolinic acid derivatives.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method for determining cytotoxicity and cell proliferation.

Workflow for SRB Assay

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Methodology:

-

Cell Plating: Cancer cell lines are harvested and seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: A stock solution of the test compound in DMSO is serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.

-

Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured on a plate reader at 510 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from dose-response curves.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

-

Preparation of Test Compounds: Stock solutions of the Boc-aminopicolinic acid derivatives are prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: A positive control (medium with inoculum, no drug) and a negative control (medium only) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density using a microplate reader.

Future Directions and Conclusion

The field of Boc-aminopicolinic acid derivatives holds considerable promise for the development of novel therapeutic agents. The initial evidence from related compound classes suggests a strong potential for anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and screening of a library of Boc-aminopicolinic acid derivatives to establish clear structure-activity relationships (SAR).

Key areas for future investigation include:

-

Comprehensive Biological Screening: Evaluating a diverse panel of cancer cell lines and microbial strains to identify lead compounds with high potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these derivatives to understand their mode of action.

-

In Vivo Efficacy and Safety: Advancing promising lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

References

- 1. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic Acid: A Technical Overview

For Immediate Release

This technical guide provides a summary of available and theoretical spectroscopic data for the compound 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its mass spectrometry characteristics and standardized protocols for experimental spectral acquisition.

Executive Summary

This guide presents the predicted mass spectrometry data for various adducts, sourced from publicly available chemical databases.[2] Furthermore, it outlines detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectra, which can be applied by researchers synthesizing or working with this compound.

Mass Spectrometry Data

While experimental data is not available, predicted mass-to-charge ratios (m/z) for several common adducts of 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid have been calculated and are presented below. These values are crucial for identifying the compound in mass spectrometry analyses. The monoisotopic mass of the parent molecule is 238.09535 Da.[2]

Table 1: Predicted Mass Spectrometry Data for C₁₁H₁₄N₂O₄ [2]

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 239.10263 |

| [M+Na]⁺ | 261.08457 |

| [M+K]⁺ | 277.05851 |

| [M+NH₄]⁺ | 256.12917 |

| [M-H]⁻ | 237.08807 |

| [M+HCOO]⁻ | 283.09355 |

| [M+CH₃COO]⁻ | 297.10920 |

Data sourced from PubChem. These are computationally predicted values and should be confirmed by experimental analysis.[2]

Nuclear Magnetic Resonance (NMR) Data

As of the date of this publication, no experimental or predicted ¹H or ¹³C NMR data for 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid has been found in the public domain. Researchers are advised to acquire experimental data for structural confirmation. A general protocol for this is provided in the following section.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect chemical shifts.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Mix thoroughly until the sample is fully dissolved.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent peak broadening.[4]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.[3]

-

Transfer: Transfer the clear solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.1.2. Data Acquisition

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for improved resolution.

-

Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Locking: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.[4]

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: Use a delay of 1-5 seconds.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 200-240 ppm.

-

Acquisition Time: Set to 1-2 seconds.

-

Relaxation Delay: Use a delay of 2 seconds.

-

Number of Scans: Acquire 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

3.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) file.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts (in ppm) of all peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

Mass Measurement: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a solvent mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

3.2.2. Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for molecules of this type.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Source Parameters:

-

Mode: Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Capillary Voltage: Set between 3-5 kV.

-

Source Temperature: Typically set between 100-150 °C.

-

Desolvation Gas Flow: Optimize the flow of nitrogen or other inert gas to aid in desolvation.

-

-

Mass Analyzer Parameters:

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Resolution: Set the instrument to a high resolution (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.

-

3.2.3. Data Analysis

-

Spectrum Averaging: Average the spectra acquired over a stable infusion period.

-

Peak Identification: Identify the m/z values of the most abundant ions.

-

Accurate Mass Analysis: Compare the experimentally determined accurate mass of the molecular ion with the theoretical mass calculated for the elemental formula C₁₁H₁₄N₂O₄. The difference should ideally be less than 5 ppm.

-

Adduct Identification: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺) to further confirm the molecular weight.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Commercial Availability and Application of 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-((tert-Butoxycarbonyl)amino)picolinic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application as a linker in the synthesis of PROTACs, with a focus on those that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white solid with a purity of 95% or higher. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger drug development campaigns.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | N/A |

| CAS Number | 258497-21-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | ≥95% (typically by HPLC) | Supplier Data |

| Melting Point | Not widely reported | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC=C1C(=O)O | [1] |

| InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,12,13,16)(H,14,15) | [1] |

Role in PROTAC Synthesis: A Linker Building Block

The structure of this compound makes it an ideal building block for the linker component of a PROTAC. The molecule possesses two key functional groups: a carboxylic acid and a Boc-protected amine. This arrangement allows for sequential and controlled amide bond formation, a cornerstone of PROTAC synthesis.

The carboxylic acid group can be activated and coupled to an amine-containing E3 ligase ligand, such as a derivative of thalidomide or lenalidomide, which are known to bind to Cereblon. Following this coupling, the Boc protecting group on the amine can be removed under acidic conditions to reveal a free amine. This newly exposed amine can then be coupled to a ligand for the protein of interest (POI), which also contains a carboxylic acid or another suitable functional group. This modular approach provides a versatile strategy for the synthesis of a library of PROTACs with varying linkers and POI ligands.

Experimental Protocol: Synthesis of a PROTAC Intermediate

The following is a representative experimental protocol for the amide coupling of this compound with an amine-containing molecule, a crucial step in the synthesis of a PROTAC. This protocol is adapted from established amide bond formation methodologies frequently employed in the synthesis of complex molecules for drug discovery.

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., an amino-derivative of pomalidomide)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1-0.2 M), add the amine-containing E3 ligase ligand (1.1 equivalents) and DIPEA (3.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add BOP or HATU (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Boc-protected PROTAC intermediate.

Visualization of the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing this compound as a key linker component.

Caption: A schematic overview of the synthetic workflow for a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to constructing these complex heterobifunctional molecules. Understanding the principles of PROTAC design and the experimental methodologies for their synthesis, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage the power of targeted protein degradation for therapeutic intervention. The continued exploration of novel linkers and E3 ligase ligands will undoubtedly expand the utility of this exciting therapeutic modality.

References

An In-depth Technical Guide to the Purity and Analysis of 6-N-Boc-aminopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and structural integrity of 6-N-Boc-aminopicolinic acid, a key building block in the synthesis of complex molecules for pharmaceutical and research applications. The tert-butyloxycarbonyl (Boc) protecting group is crucial for controlled chemical synthesis, and its proper installation and the overall purity of the resulting compound are paramount for successful downstream applications.

Introduction

6-N-Boc-aminopicolinic acid is a derivative of picolinic acid, featuring an amino group at the 6-position protected by a Boc group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and bespoke chemical entities. Ensuring the purity of this reagent is a critical quality control step to guarantee the integrity and desired activity of the final products. This guide outlines the principal analytical techniques for its characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

The comprehensive analysis of 6-N-Boc-aminopicolinic acid involves a multi-step workflow to confirm its identity, quantify its purity, and identify any potential impurities. A typical analytical workflow is depicted below.

Caption: Analytical workflow for 6-N-Boc-aminopicolinic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the primary method for determining the purity of 6-N-Boc-aminopicolinic acid. This technique separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient: A typical gradient might run from 10% to 90% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: A sample solution of 1 mg/mL in a 1:1 mixture of water and acetonitrile.

Data Presentation:

The purity is determined by the area percentage of the main peak in the chromatogram.

| Parameter | Typical Result |

| Retention Time | ~12.5 min |

| Purity (by area %) | ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of 6-N-Boc-aminopicolinic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[1]

Experimental Protocol:

-

Instrumentation: 400 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound dissolved in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

¹H NMR Acquisition: Standard parameters with 16 scans and a 1-second relaxation delay.[1]

-

¹³C NMR Acquisition: Proton-decoupled acquisition with 1024 scans and a 2-second relaxation delay.[1]

Data Presentation:

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.5 | singlet | 9H |

| Pyridine Ring Protons | 7.0 - 8.5 | multiplet | 3H |

| NH Proton | ~9.0 (broad) | singlet | 1H |

| COOH Proton | >10.0 (broad) | singlet | 1H |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| Boc (methyls) | ~28 |

| Boc (quaternary) | ~80 |

| Pyridine Ring Carbons | 110 - 150 |

| Boc (carbonyl) | ~155 |

| Carboxylic Acid (carbonyl) | >165 |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of 6-N-Boc-aminopicolinic acid and to identify potential impurities. Electrospray ionization (ESI) is a common technique for this type of analysis.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: The sample is typically introduced via the HPLC eluent or direct infusion after dissolving in a suitable solvent like methanol or acetonitrile.

Data Presentation:

The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value (m/z) |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| [M+H]⁺ (Positive Mode) | 239.10 |

| [M-H]⁻ (Negative Mode) | 237.08 |

Characteristic fragmentation in MS/MS analysis often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[2]

Potential Impurity Profile

Impurities in 6-N-Boc-aminopicolinic acid can arise from the starting materials or side reactions during synthesis. A logical diagram of a potential impurity profile is presented below.

Caption: Potential impurity profile for 6-N-Boc-aminopicolinic acid.

Conclusion

The analytical methods outlined in this guide—HPLC, NMR, and MS—provide a robust framework for the comprehensive purity assessment and structural verification of 6-N-Boc-aminopicolinic acid. A combination of these techniques is essential to ensure the high quality and reliability of this important synthetic intermediate for research and drug development professionals.

References

An In-depth Technical Guide on the Thermodynamic Properties of 6-((tert-Butoxycarbonyl)amino)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a compound of interest in pharmaceutical development and organic synthesis. Due to a lack of publicly available experimental data for this specific molecule, this document provides a comprehensive overview of the theoretical and predicted properties, alongside detailed, generalized experimental protocols for their determination. This guide serves as a foundational resource for researchers initiating studies on this compound, offering the necessary theoretical framework and practical methodologies to ascertain its thermodynamic profile.

Introduction

This compound, also known as 6-(Boc-amino)picolinic acid, is a derivative of picolinic acid featuring a tert-Butoxycarbonyl (Boc) protecting group. The thermodynamic properties of active pharmaceutical ingredients (APIs) and synthetic intermediates are critical for drug development, influencing factors such as stability, solubility, and bioavailability. A thorough understanding of these properties is essential for process development, formulation, and ensuring product quality and efficacy.

This whitepaper aims to provide a detailed, albeit predictive, overview of the key thermodynamic parameters for this compound and to equip researchers with the standard methodologies to experimentally verify these properties.

Predicted Physicochemical Properties

While experimental data is scarce, computational methods provide estimations of the physicochemical properties of this compound. These predicted values, summarized in Table 1, offer a preliminary understanding of the molecule's behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | --INVALID-LINK--[1] |

| Molar Mass | 238.24 g/mol | --INVALID-LINK--[1] |

| Density | 1.293 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 360.4 ± 27.0 °C | --INVALID-LINK--[1] |

| Flash Point | 171.755 °C | --INVALID-LINK--[1] |

| Vapor Pressure | 0 mmHg at 25°C | --INVALID-LINK--[1] |

| Refractive Index | 1.578 | --INVALID-LINK--[1] |

Experimental Protocols for Thermodynamic Characterization

To ascertain the definitive thermodynamic properties of this compound, a series of standard analytical techniques should be employed. The following sections detail the generalized experimental protocols for these essential measurements.

Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and enthalpy of fusion of crystalline solids.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the melting point.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

References

An In-depth Technical Guide to the Safety and Handling of 6-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key reagent in pharmaceutical and chemical research. The following sections detail its hazards, proper handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 6-N-Boc-aminopicolinic acid, is a Boc-protected derivative of 6-aminopicolinic acid. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 258497-21-1 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Not available | |

| Boiling Point | 360.4 ± 27.0 °C (Predicted) | |

| Solubility | Soluble in cold and hot water | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health effects.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

| Metric | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 178 mg/kg | Bird (for Picolinic Acid) | [3] |

Routes of Exposure:

-

Ingestion: Harmful if swallowed.[4]

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure risk.

Caption: Personal Protective Equipment Workflow.

Safe Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and strong acids.[2]

Boc Deprotection Considerations

The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Care must be taken during reactions and work-up to avoid premature deprotection.

Caption: Boc Deprotection Reaction Pathway.

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Protocol |